4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline
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Overview
Description
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine moiety. The presence of the difluoropiperidine group adds unique chemical properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the acylation of piperidine derivatives followed by cyclization reactions to form the quinoline ring. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions are carefully controlled to maintain the integrity of the difluoropiperidine group and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets. The difluoropiperidine group can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine-1-carbonyl chloride: Shares the difluoropiperidine moiety but lacks the quinoline structure.
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole: Contains a benzothiazole ring instead of quinoline.
Uniqueness
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline is unique due to its combination of a quinoline core with a difluoropiperidine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H23F2N3O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(1-quinolin-4-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C20H23F2N3O/c21-20(22)8-13-25(14-9-20)19(26)15-6-11-24(12-7-15)18-5-10-23-17-4-2-1-3-16(17)18/h1-5,10,15H,6-9,11-14H2 |
InChI Key |
FEPFONLLFABOPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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